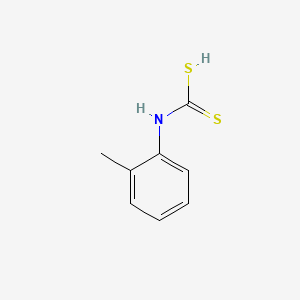

Carbamodithioic acid, (2-methylphenyl)-

Description

Properties

CAS No. |

45892-06-6 |

|---|---|

Molecular Formula |

C8H9NS2 |

Molecular Weight |

183.3 g/mol |

IUPAC Name |

(2-methylphenyl)carbamodithioic acid |

InChI |

InChI=1S/C8H9NS2/c1-6-4-2-3-5-7(6)9-8(10)11/h2-5H,1H3,(H2,9,10,11) |

InChI Key |

DMDHNFSEAIONQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)S |

Origin of Product |

United States |

Synthetic Methodologies for Carbamodithioic Acid, 2 Methylphenyl and Its Derivatives

Classical Synthetic Routes

Traditional methods for synthesizing dithiocarbamates and their derivatives are well-documented and widely employed due to their reliability and straightforward execution. These routes typically involve the reaction of primary or secondary amines with carbon disulfide, followed by conversion to stable salts or esters.

Amine-Carbon Disulfide Reactions

The most fundamental and direct method for the synthesis of N-substituted dithiocarbamic acids is the reaction of an amine with carbon disulfide. In the case of Carbamodithioic acid, (2-methylphenyl)-, the synthesis involves the reaction of 2-methylaniline with carbon disulfide. This reaction is typically carried out in an alkaline medium, such as aqueous sodium hydroxide (B78521) or in the presence of a tertiary amine in an organic solvent, to directly form the corresponding dithiocarbamate (B8719985) salt. The free acid is unstable and is usually generated in situ or used immediately after careful acidification of its salt.

The general reaction is as follows: CH₃C₆H₄NH₂ + CS₂ → CH₃C₆H₄NHCSSH

This reaction proceeds through the nucleophilic attack of the nitrogen atom of 2-methylaniline on the electrophilic carbon atom of carbon disulfide. The resulting zwitterionic intermediate is then protonated to yield the dithiocarbamic acid.

Esterification and Salt Formation

The inherent instability of Carbamodithioic acid, (2-methylphenyl)- necessitates its conversion into more stable ester or salt forms for practical handling and application.

Salt Formation: Dithiocarbamate salts are readily prepared by reacting the parent amine (2-methylaniline) and carbon disulfide in the presence of a base. google.com For instance, using sodium hydroxide leads to the formation of the sodium salt. Another method involves treating a strong base salt of the dithiocarbamic acid, like an alkali metal salt, with a salt of a different base, such as a hydroxylamine (B1172632) salt of a mineral acid. google.com This reaction is often performed in a polar solvent like an alcohol, where the desired product is soluble, and the inorganic byproduct salt precipitates, allowing for easy separation. google.com

Esterification: The synthesis of dithiocarbamate esters is a common strategy to create stable and versatile derivatives. Esterification can be achieved through several methods. A prevalent method involves the reaction of the dithiocarbamate salt (e.g., sodium (2-methylphenyl)carbamodithioate) with an alkylating agent, such as an alkyl halide (e.g., methyl iodide to form the methyl ester). This is a standard S_N2 reaction where the dithiocarbamate anion acts as a nucleophile.

Alternatively, esterification of carboxylic acids, a related class of compounds, can be achieved under acidic conditions with an alcohol. youtube.com This Fischer-Speier esterification method involves protonation of the carbonyl group (or thione group in this case), followed by nucleophilic attack by the alcohol. youtube.com While more common for carboxylic acids, similar principles can be applied to dithiocarbamic acids, often requiring specific catalysts or dehydrating agents to drive the reaction to completion. organic-chemistry.org

Table 1: Examples of Classical Synthesis Products

| Product Name | Starting Materials | Reagents | Synthesis Type |

| Sodium (2-methylphenyl)carbamodithioate | 2-Methylaniline, Carbon Disulfide | Sodium Hydroxide | Salt Formation |

| Methyl (2-methylphenyl)carbamodithioate | Sodium (2-methylphenyl)carbamodithioate | Methyl Iodide | Esterification |

| Diethylhydroxylammonium (2-methylphenyl)carbamodithioate | Sodium (2-methylphenyl)carbamodithioate | Diethylhydroxylamine hydrochloride | Salt Formation google.com |

Advanced Synthetic Protocols

To overcome the limitations of classical methods, such as long reaction times and the use of hazardous reagents, advanced synthetic protocols have been developed. These include catalytic approaches, microwave-assisted synthesis, and one-pot multicomponent reactions.

Catalytic Synthesis Approaches

The use of catalysts can significantly improve the efficiency and selectivity of organic reactions. In the context of synthesizing derivatives of Carbamodithioic acid, (2-methylphenyl)-, catalysts can be employed in various ways. For instance, phase-transfer catalysts can be used in the esterification reaction between the aqueous solution of a dithiocarbamate salt and an alkyl halide in an organic solvent, enhancing the reaction rate by facilitating the transfer of the dithiocarbamate anion across the phase boundary.

Furthermore, metal catalysts, such as rhodium(II) or copper complexes, are widely used in reactions involving carbenoid intermediates, which can be generated from diazo compounds. researchgate.net While not a direct synthesis of the dithiocarbamate backbone, these catalytic methods are instrumental in the further functionalization of dithiocarbamate derivatives, enabling the creation of complex molecules with high precision. For example, a dithiocarbamate ester containing an appropriate functional group could be modified using catalytic cross-coupling reactions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. semanticscholar.orgucl.ac.be This technique is highly applicable to the synthesis of dithiocarbamate derivatives.

For instance, the synthesis of dithiocarbamate esters, which traditionally might require several hours of heating under reflux, can be completed in a fraction of the time in a microwave reactor. The reaction of a (2-methylphenyl)carbamodithioate salt with an alkylating agent in a suitable solvent under microwave irradiation would be expected to proceed rapidly and efficiently. nih.gov The high temperatures and pressures achievable in sealed microwave vessels can overcome activation energy barriers and accelerate reaction rates significantly. semanticscholar.org This method offers a greener and more efficient alternative to conventional heating. foliamedica.bg

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Potential Advantage |

| Ester Synthesis | 2-10 hours semanticscholar.org | 5-30 minutes semanticscholar.orgucl.ac.be | Drastic reduction in reaction time, improved yield. |

| Heterocycle Formation | 12 hours semanticscholar.org | 20-25 minutes nih.gov | Increased efficiency and throughput. |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a final product, represent a highly efficient and atom-economical approach to chemical synthesis. mdpi.com These reactions minimize the need for intermediate purification steps, saving time, solvents, and resources. mdpi.com

While a direct MCR for Carbamodithioic acid, (2-methylphenyl)- itself is the classical amine-disulfide reaction, its derivatives can be key components in more complex MCRs. For example, a dithiocarbamate derivative could be incorporated into a larger molecular structure through a one-pot process. nih.gov Ring-opening of activated small rings like 2-methyleneaziridines with organocopper reagents in the presence of an electrophile is an example of an MCR that creates 1,3-disubstituted propanones in a single pot. nih.govresearchgate.net A similar strategy could potentially be envisioned where a dithiocarbamate acts as a nucleophile or is part of the electrophile to rapidly build molecular complexity. The development of such MCRs is a key area of modern organic synthesis, allowing for the rapid generation of libraries of complex molecules from simple starting materials. mdpi.com

Synthesis of Key Derivatives and Analogs of Carbamodithioic acid, (2-methylphenyl)-

Esters of Carbamodithioic acid, (2-methylphenyl)-

Esters of carbamodithioic acid, (2-methylphenyl)-, commonly known as S-alkyl or S-aryl (2-methylphenyl)carbamodithioates, are typically synthesized through a direct, one-pot reaction involving 2-methylaniline, carbon disulfide, and an appropriate alkyl or aryl halide. This method is efficient and avoids the isolation of the unstable carbamodithioic acid intermediate.

The general procedure involves the reaction of 2-methylaniline with carbon disulfide in the presence of a base, such as sodium hydroxide, potassium hydroxide, or a tertiary amine, to form the corresponding dithiocarbamate salt in situ. Subsequent nucleophilic substitution with an electrophilic alkylating or arylating agent, typically an alkyl halide, yields the desired ester. The choice of solvent can vary, with ethanol-water mixtures or solvent-free conditions being reported as effective. researchgate.netorganic-chemistry.org The reaction is generally carried out at room temperature and proceeds with good to excellent yields. organic-chemistry.org The reactivity of the alkyl halide often follows the order I > Br > Cl.

A representative reaction scheme is as follows: 2-Methylaniline + CS₂ + Base → [(2-CH₃C₆H₄)NCS₂]⁻ M⁺ [(2-CH₃C₆H₄)NCS₂]⁻ M⁺ + R-X → (2-CH₃C₆H₄)NHC(S)SR + MX

This methodology is highly versatile, allowing for the introduction of a wide array of R groups, including primary, secondary, benzylic, and allylic substituents. researchgate.netnih.gov

| Amine | Alkylating Agent (R-X) | Base/Solvent | Product | General Yield Range |

|---|---|---|---|---|

| 2-Methylaniline | Benzyl Chloride | KOH / Solvent-Free | S-Benzyl (2-methylphenyl)carbamodithioate | High |

| 2-Methylaniline | Methyl Iodide | NaOH / Ethanol-H₂O | S-Methyl (2-methylphenyl)carbamodithioate | Good-High |

| 2-Methylaniline | Allyl Bromide | KOH / DMF | S-Allyl (2-methylphenyl)carbamodithioate | Good |

| 2-Methylaniline | Ethyl Iodide | Electrogenerated Base / CH₃CN | S-Ethyl (2-methylphenyl)carbamodithioate | Good |

Thiuram Disulfides derived from Carbamodithioic acid, (2-methylphenyl)-

Thiuram disulfides are characterized by a disulfide bond linking two dithiocarbamate units. The derivative corresponding to carbamodithioic acid, (2-methylphenyl)- is bis[-(2-methylphenyl)carbamothioyl] disulfide. The synthesis of these compounds is achieved through the oxidative coupling of two molecules of the corresponding dithiocarbamate salt.

The general synthetic pathway involves the initial formation of the (2-methylphenyl)dithiocarbamate salt from 2-methylaniline and carbon disulfide in a basic medium, as described for ester synthesis. This salt is then treated with an oxidizing agent without being isolated. A variety of oxidants can be employed for this purpose, including hydrogen peroxide, chlorine, potassium ferricyanide, or ammonium (B1175870) persulfate. The reaction is typically conducted in an aqueous solution, leading to the precipitation of the thiuram disulfide product.

The selection of the oxidizing agent and reaction conditions can be optimized to maximize the yield and purity of the resulting thiuram disulfide.

| Starting Material | Typical Oxidizing Agents | Reaction Medium | Product |

|---|---|---|---|

| Sodium (2-methylphenyl)carbamodithioate | Hydrogen Peroxide (H₂O₂) | Aqueous | bis[-(2-methylphenyl)carbamothioyl] disulfide |

| Potassium (2-methylphenyl)carbamodithioate | Chlorine (Cl₂) | Aqueous | bis[-(2-methylphenyl)carbamothioyl] disulfide |

| Ammonium (2-methylphenyl)carbamodithioate | Ammonium Persulfate ((NH₄)₂S₂O₈) | Aqueous | bis[-(2-methylphenyl)carbamothioyl] disulfide |

Heterocyclic Compounds Incorporating the Carbamodithioate Moiety (e.g., 1,3,4-thiadiazoles, 1,3-thiazinanes)

The (2-methylphenyl)carbamodithioate structure serves as a valuable synthon for the construction of various sulfur and nitrogen-containing heterocyclic rings. Among these, 1,3,4-thiadiazoles are a prominent class of compounds that can be derived from this precursor.

A common route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the use of a thiosemicarbazide (B42300) intermediate. Specifically, 4-(2-methylphenyl)thiosemicarbazide, which can be prepared from the reaction of 2-methylphenyl isothiocyanate with hydrazine, is a key precursor. This thiosemicarbazide can then undergo cyclization with various reagents. For example, reaction with a carboxylic acid in the presence of a dehydrating agent, such as sulfuric acid, polyphosphate ester (PPE), or phosphorus pentachloride, yields 2-anilino-5-substituted-1,3,4-thiadiazoles. bohrium.comgoogle.comencyclopedia.pub

Alternatively, condensation of the thiosemicarbazide with an aldehyde forms a thiosemicarbazone, which can then be cyclized to the corresponding 1,3,4-thiadiazole (B1197879) derivative through oxidative cyclization, often mediated by reagents like iodine or ferric chloride. nih.gov

The general scheme for the synthesis of 1,3,4-thiadiazoles via the thiosemicarbazide route is depicted below: Step 1: 2-CH₃C₆H₄-NCS + N₂H₄ → (2-CH₃C₆H₄)NHC(S)NHNH₂ Step 2: (2-CH₃C₆H₄)NHC(S)NHNH₂ + R-COOH → 5-R-N-(2-methylphenyl)-1,3,4-thiadiazol-2-amine

| Precursor | Cyclizing Reagent | Catalyst/Conditions | Heterocyclic Product Type | General Yield Range |

|---|---|---|---|---|

| 4-(2-Methylphenyl)thiosemicarbazide | Carboxylic Acid (R-COOH) | H₂SO₄ or PPE, Heat | 5-R-N-(2-methylphenyl)-1,3,4-thiadiazol-2-amine | Moderate-Good |

| (2-Methylphenyl)thiosemicarbazone | - (Oxidative Cyclization) | Iodine / Base | 5-R-N-(2-methylphenyl)-1,3,4-thiadiazol-2-amine | Moderate-Good |

| 4-(2-Methylphenyl)thiosemicarbazide | Aldehyde (R-CHO) then I₂ | Two steps | 5-R-N-(2-methylphenyl)-1,3,4-thiadiazol-2-amine | Good |

Advanced Spectroscopic Characterization and Structural Elucidation of Carbamodithioic Acid, 2 Methylphenyl

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insight into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of a dithiocarbamate (B8719985) derivative is characterized by several key absorption bands that confirm its structure. For dithiocarbamates in general, three primary regions are of diagnostic importance: the 1550–1450 cm⁻¹ region for the ν(C-N) stretching vibration (the "thioureide" band), the 1050–950 cm⁻¹ region for the ν(C-S) stretching, and the 450–350 cm⁻¹ region for ν(M-S) in metal complexes. ajrconline.orgijsir.com

The position of the ν(C-N) band provides information about the carbon-nitrogen bond order. A band in this region, intermediate between a single bond (1350–1250 cm⁻¹) and a double bond (1690–1640 cm⁻¹), indicates significant delocalization of electrons and a partial double bond character in the thioureide moiety. ajrconline.org The presence of a single sharp band for the ν(C-S) stretch is often indicative of a symmetrically bidentate coordination of the dithiocarbamate ligand to a metal center. ajrconline.orgijsir.com

Table 1: Typical FT-IR Data for Dithiocarbamate Ligands

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| ν(N-H) | ~3200 | Stretching vibration of the N-H bond. |

| ν(C-H) aromatic | 3100-3000 | Stretching vibrations of C-H bonds in the methylphenyl group. |

| ν(C-H) aliphatic | 2980-2850 | Stretching vibrations of C-H bonds in the methyl group. |

| ν(C=C) aromatic | 1600-1450 | Aromatic ring stretching vibrations. |

| ν(C-N) thioureide | 1550-1450 | C-N stretching with partial double bond character. ajrconline.orgsysrevpharm.org |

| ν(C-S) | 1050-950 | Symmetric and asymmetric C-S stretching vibrations. ajrconline.orgsysrevpharm.org |

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For dithiocarbamates, the symmetric ν(CS₂) vibration is often a prominent feature in the Raman spectrum. Detailed experimental FT-Raman data for Carbamodithioic acid, (2-methylphenyl)- is not available in the public domain. However, based on the analysis of similar compounds, one would expect to observe strong bands corresponding to the aromatic ring vibrations of the 2-methylphenyl group and the symmetric stretches of the carbodithioate functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. One-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum for Carbamodithioic acid, (2-methylphenyl)- would display characteristic signals for the protons of the 2-methylphenyl group and the N-H proton. The aromatic protons would appear as a complex multiplet pattern in the typical downfield region (δ 7.0-8.0 ppm). The methyl group protons would give rise to a singlet in the upfield region (around δ 2.2-2.5 ppm). The N-H proton is expected to be a broad singlet, and its chemical shift can be highly variable depending on solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shifts for Carbamodithioic acid, (2-methylphenyl)-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | Variable (e.g., 8.5-10.5) | Broad Singlet |

| Aromatic C-H | 7.0-8.0 | Multiplet |

| Methyl (CH₃) | 2.2-2.5 | Singlet |

Note: These are predicted values based on general chemical shift ranges for similar functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For Carbamodithioic acid, (2-methylphenyl)-, a key signal would be the highly deshielded carbon of the -CS₂ group, which typically appears in the δ 190-210 ppm range. ijpsonline.com The carbons of the aromatic ring would resonate between δ 120-150 ppm, and the methyl carbon would be found in the upfield region (δ 15-25 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts for Carbamodithioic acid, (2-methylphenyl)-

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=S (NCS₂) | 190-210 |

| Aromatic C (quaternary) | 135-150 |

| Aromatic C-H | 120-135 |

| Methyl (CH₃) | 15-25 |

Note: These are predicted values based on general chemical shift ranges for similar functional groups.

Two-Dimensional NMR Techniques (e.g., ¹H-¹H gDQFCOSY, ¹H-¹³C gHSQC, ¹H-¹³C gHMBC)

Two-dimensional (2D) NMR experiments are powerful for making unambiguous assignments of ¹H and ¹³C signals, especially in complex molecules. nih.gov

¹H-¹H gDQFCOSY (Gradient Double-Quantum Filtered Correlation Spectroscopy): This experiment would reveal scalar coupling correlations between protons. For Carbamodithioic acid, (2-methylphenyl)-, it would be used to confirm the coupling network among the protons on the aromatic ring.

¹H-¹³C gHSQC (Gradient Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlet to the methyl carbon signal.

While specific 2D NMR datasets for Carbamodithioic acid, (2-methylphenyl)- are not documented in the reviewed literature, the application of these techniques would be the standard and definitive method for its complete structural verification in solution.

Mass Spectrometry (MS)

Specific mass spectrometry data, including fragmentation patterns and detailed analysis for Carbamodithioic acid, (2-methylphenyl)-, is not available in published literature. Analysis of related dithiocarbamate compounds suggests that fragmentation would likely involve the loss of sulfhydryl radicals (-SH) or cleavage of the C-S and C-N bonds, but experimental data for the title compound is required for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectra for Carbamodithioic acid, (2-methylphenyl)- have not been specifically reported. Dithiocarbamates typically exhibit strong absorption bands in the UV region corresponding to π→π* and n→π* electronic transitions within the NCS₂ chromophore. However, without experimental data, the specific absorption maxima (λmax) and molar absorptivity coefficients for this compound cannot be detailed.

X-ray Diffraction and Crystallography

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

No powder X-ray diffraction patterns for Carbamodithioic acid, (2-methylphenyl)- are available in the public domain. This technique is essential for characterizing the bulk purity and crystalline phases of a solid sample, but such a characterization has not been published for this specific compound. nih.govresearchgate.netnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is contingent on the availability of single-crystal X-ray diffraction data. nih.govmdpi.com As no crystal structure has been reported for Carbamodithioic acid, (2-methylphenyl)-, an analysis of its intermolecular interactions through Hirshfeld surfaces and 2D fingerprint plots cannot be performed. This type of analysis provides quantitative insights into hydrogen bonding and other non-covalent interactions that govern the crystal packing. mdpi.com

Computational and Theoretical Investigations of Carbamodithioic Acid, 2 Methylphenyl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely used to predict molecular properties like geometries, energies, and spectroscopic parameters. researchgate.net A typical DFT study as outlined would involve the following analyses.

Molecular Geometry Optimization and Conformational Analysis

This initial step in computational analysis involves finding the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. nih.govnih.gov The process yields key structural parameters. For Carbamodithioic acid, (2-methylphenyl)-, this would involve calculating the bond lengths (e.g., C-N, C-S, S-H), bond angles, and dihedral angles that define the spatial orientation of the 2-methylphenyl group relative to the carbamodithioic acid moiety.

Conformational analysis would explore different rotational isomers (conformers) to identify the global minimum energy structure, which is the most likely conformation of the molecule under isolated conditions. nih.gov

Specific optimized geometric parameters and a conformational analysis for Carbamodithioic acid, (2-methylphenyl)- are not available in the reviewed literature.

Vibrational Frequency Calculations and Assignments

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. nih.govmasjaps.com Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the N-H, C=S, or C-N bonds, and the bending or wagging of various functional groups. researchgate.net Comparing theoretical spectra with experimental data helps to confirm the molecular structure and assign spectral peaks to specific molecular motions. nih.gov

A calculated vibrational spectrum with assignments for Carbamodithioic acid, (2-methylphenyl)- could not be located in the searched sources.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

This analysis focuses on the distribution and energy of electrons within the molecule. A key component is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. malayajournal.orgresearchgate.net A small energy gap generally suggests higher reactivity. researchgate.net

Specific HOMO-LUMO energy values, orbital distribution plots, and the energy gap for Carbamodithioic acid, (2-methylphenyl)- are not documented in the available literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is a color-coded map where different colors represent different electrostatic potential values. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov The MEP map is invaluable for predicting how a molecule will interact with other molecules and for identifying potential sites for hydrogen bonding. nih.gov

An MEP map and its detailed analysis for Carbamodithioic acid, (2-methylphenyl)- were not found in the conducted literature search.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Mechanisms

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in a molecule. It examines charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability. The strength of these interactions, quantified as stabilization energies, reveals the significance of hyperconjugation and intramolecular charge transfer (ICT) within the molecule. NBO analysis also calculates the natural atomic charges on each atom, offering a more refined view of charge distribution than simpler methods.

A detailed NBO analysis, including stabilization energies and charge transfer mechanisms for Carbamodithioic acid, (2-methylphenyl)-, is not present in the reviewed scientific papers.

Global Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (-χ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ² / (2η). dergipark.org.trresearchgate.netmdpi.com

These descriptors provide a quantitative framework for comparing the stability and reactivity of different molecules. researchgate.netnih.gov

Calculated values for these global reactivity descriptors for Carbamodithioic acid, (2-methylphenyl)- could not be sourced from the existing literature.

While the framework for a comprehensive computational study using Density Functional Theory is well-established, a specific application of these methods to Carbamodithioic acid, (2-methylphenyl)- is not available in the searched scientific literature. The detailed data required to populate the sections on molecular geometry, vibrational frequencies, electronic structure, MEP, NBO analysis, and global reactivity descriptors for this particular compound has not been published. Future computational research would be necessary to generate this specific information and provide a complete theoretical characterization of Carbamodithioic acid, (2-methylphenyl)-.

Based on a comprehensive search of available scientific literature, there is no specific research published regarding the computational and theoretical investigation of Carbamodithioic acid, (2-methylphenyl)- that would allow for a detailed discussion of its molecular dynamics simulations or ab initio and quantum chemical studies.

Therefore, it is not possible to generate an article with detailed research findings and data tables as requested in the prompt. The provided outline requires an in-depth analysis of existing research in these specific computational areas for this particular compound. Without any dedicated studies on "Carbamodithioic acid, (2-methylphenyl)-," any attempt to create the requested content would be speculative and would not adhere to the instructions to provide scientifically accurate information based on diverse sources.

Further research in the field of computational chemistry may, in the future, include studies on this compound, which would then enable the creation of such an article.

Coordination Chemistry of Carbamodithioic Acid, 2 Methylphenyl and Its Metal Complexes

Chelation Behavior and Ligand Design Principles

Dithiocarbamate (B8719985) ligands are classified as "soft" donors due to the presence of two sulfur atoms, which makes them particularly effective at coordinating with soft or borderline metal ions. The versatility of the dithiocarbamate moiety stems from the significant contributions of its resonance structures, which delocalize the negative charge and influence the C-N and C-S bond orders. This electronic flexibility allows for various coordination behaviors.

Carbamodithioic acid, (2-methylphenyl)- typically acts as a monoanionic ligand that can adopt several coordination modes, largely dictated by the metal center's nature, its oxidation state, and the steric demands of the ligands. researchgate.netmdpi.com

Monodentate Coordination: In this mode, only one of the sulfur atoms of the dithiocarbamate ligand binds to the metal center. This is less common than the bidentate mode because the formation of a chelate ring is thermodynamically more favorable. Monodentate coordination is sometimes observed in complexes where the metal center is sterically crowded or when competing with strongly coordinating phosphine (B1218219) ligands. researchgate.netnih.gov

Bidentate Coordination: This is the most prevalent coordination mode for dithiocarbamate ligands. researchgate.net The two sulfur atoms bind to a single metal center, forming a stable four-membered chelate ring. mdpi.com This symmetrical chelation leads to thermodynamically stable complexes. Infrared (IR) spectroscopy is a key tool for distinguishing this mode; a single sharp band for the ν(C-S) stretching vibration around 1000 cm⁻¹ is indicative of a symmetrical bidentate coordination. aip.org

Bridging Coordination: Dithiocarbamate ligands can also bridge two or more metal centers. This can occur in several ways, such as one sulfur atom binding to two metals, or the ligand chelating one metal while one of its sulfur atoms also forms a bond to an adjacent metal ion. mdpi.com This mode is crucial in the formation of dinuclear or polynuclear complexes. For instance, in some dinuclear zinc(II) complexes, one dithiocarbamate ligand chelates a zinc ion while also bridging to the second zinc ion. nih.gov

Anisobidentate coordination is a form of chelation where the two sulfur atoms are both bonded to the same metal center, but the metal-sulfur (M-S) bond lengths are unequal. researchgate.netresearchgate.net This asymmetry can arise from electronic effects within the complex or from steric constraints imposed by other ligands or the crystal packing. This mode is intermediate between the symmetric bidentate and monodentate modes and is particularly common in complexes of main group elements. researchgate.net The presence of two distinct ν(C-S) bands in the IR spectrum can suggest an anisobidentate or monodentate coordination. aip.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of Carbamodithioic acid, (2-methylphenyl)- generally follows a straightforward metathesis reaction. The ligand is first prepared as a salt, typically sodium or potassium, by reacting 2-methylaniline with carbon disulfide in the presence of a base like sodium hydroxide (B78521). derpharmachemica.comnih.gov This salt is then reacted with a corresponding metal salt in an aqueous or alcoholic solution to precipitate the desired metal complex. nih.gov

General Synthesis Route:

Ligand Salt Formation: C₇H₇NH₂ (2-methylaniline) + CS₂ + NaOH → Na[S₂CNH(C₇H₇)] + H₂O

Complex Formation: n Na[S₂CNH(C₇H₇)] + MClₙ → M[S₂CNH(C₇H₇)]ₙ + n NaCl

These complexes are typically characterized by a suite of analytical techniques including elemental analysis, infrared (IR) and UV-Visible spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. researchgate.net For paramagnetic complexes, magnetic susceptibility measurements are also employed.

Complexes of Carbamodithioic acid, (2-methylphenyl)- have been synthesized with a wide range of transition metals. The stoichiometry is commonly 1:2 (metal:ligand) for divalent metals and 1:3 for trivalent metals.

Nickel(II) Complexes: Ni(II) dithiocarbamate complexes are typically diamagnetic and exhibit a square planar geometry, resulting in a characteristic green or brown color. orientjchem.orgrsc.org Spectroscopic data for Ni(II) complexes often show strong ligand-to-metal charge transfer bands in the UV-Vis spectrum. orientjchem.org

Gold(III) Complexes: Gold(III) readily forms square planar complexes with dithiocarbamate ligands. Cationic Au(III) complexes have been synthesized and show promise in medicinal chemistry. nih.gov

Copper(II) Complexes: Cu(II) complexes are paramagnetic and typically adopt a distorted square planar geometry due to the Jahn-Teller effect. orientjchem.orgresearchgate.net Their electronic spectra often feature a broad d-d transition band. ijpsonline.com

Zinc(II) and Cadmium(II) Complexes: As d¹⁰ ions, Zn(II) and Cd(II) complexes are diamagnetic. They commonly form tetrahedral [M(S₂CNR₂)₂] or five-coordinate dimeric structures. nih.govtandfonline.com NMR spectroscopy (¹H and ¹³C) is a powerful tool for characterizing these complexes. researchgate.net

Manganese(II) Complexes: Mn(II) dithiocarbamate complexes are typically high-spin paramagnetic species. Their synthesis can be sensitive to atmospheric oxygen, as Mn(II) can be oxidized to higher oxidation states. nih.gov

Lead(II) and other heavy metals: Dithiocarbamates are excellent chelating agents for heavy metals like Lead(II), forming stable complexes that can be used for analytical determination and extraction. nih.govaip.org

| Metal Ion | Typical Formula | Common Geometry | Magnetic Properties |

|---|---|---|---|

| Ni(II) | [Ni(S₂L)₂] | Square Planar | Diamagnetic |

| Cu(II) | [Cu(S₂L)₂] | Distorted Square Planar | Paramagnetic |

| Zn(II) | [Zn(S₂L)₂] | Tetrahedral | Diamagnetic |

| Au(III) | [Au(S₂L)₂]⁺ or [Au(S₂L)₃] | Square Planar | Diamagnetic |

| Fe(II)/(III) | [Fe(S₂L)₂] or [Fe(S₂L)₃] | Square Planar / Octahedral | Paramagnetic |

| Mn(II) | [Mn(S₂L)₂] | Octahedral (polymeric) | Paramagnetic |

| Cd(II) | [Cd(S₂L)₂] | Tetrahedral or Bridged Dimer | Diamagnetic |

| Pb(II) | [Pb(S₂L)₂] | Distorted Trigonal Bipyramidal | Diamagnetic |

Dithiocarbamate ligands also form stable complexes with main group elements, such as those from groups 13, 14, and 15 (e.g., Sn, Pb, Sb, Bi). researchgate.net The synthesis is analogous to that of transition metal complexes. The coordination chemistry of these elements is often more varied, with the potential for higher coordination numbers and more complex structures, frequently featuring anisobidentate or bridging ligand arrangements. researchgate.net For example, organotin(IV) dithiocarbamate complexes have been studied extensively, where the coordination number of the tin atom can range from four to seven, depending on the nature of the organic groups attached to the tin and the dithiocarbamate ligand itself. researchgate.net

Structural Analysis of Metal Complexes

The definitive determination of the structure and coordination mode in these complexes is achieved through single-crystal X-ray diffraction. nih.govrsc.org However, spectroscopic methods provide crucial insights.

Infrared (IR) Spectroscopy: This is one of the most informative techniques for studying dithiocarbamate complexes.

The ν(C-N) stretching frequency (thioureide band), typically found between 1450-1550 cm⁻¹, provides information about the C-N bond order. A higher frequency suggests a greater double-bond character, which influences the ligand's coordination properties. nih.gov

The ν(C-S) stretching frequency, found around 1000 cm⁻¹, is diagnostic of the coordination mode. A single, sharp band indicates a symmetric bidentate chelation, whereas a split band or two distinct bands suggest an asymmetric (anisobidentate) or monodentate coordination. aip.org

The appearance of a new band in the far-IR region (350-450 cm⁻¹) can be assigned to the ν(M-S) stretching vibration, confirming coordination. ijpsonline.com

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Pb(II), Ni(II)), ¹H and ¹³C NMR spectroscopy are used to confirm the ligand structure within the complex. The chemical shifts of the protons and carbons near the nitrogen atom of the ligand are sensitive to coordination.

UV-Visible Spectroscopy: The electronic spectra of transition metal dithiocarbamate complexes are characterized by intense absorptions. Bands in the UV region are typically assigned to intraligand π→π* transitions, while bands in the visible region often arise from ligand-to-metal charge transfer (LMCT) or d-d transitions for metals with incomplete d-orbitals. orientjchem.orgijpsonline.com

| Spectroscopic Technique | Key Parameter | Region (Typical) | Information Obtained |

|---|---|---|---|

| Infrared (IR) | ν(C-N) (Thioureide) | 1450 - 1550 cm⁻¹ | C-N bond order |

| ν(C-S) | ~1000 cm⁻¹ | Coordination mode (bidentate vs. monodentate) | |

| ν(M-S) | 350 - 450 cm⁻¹ | Confirmation of metal-sulfur bond | |

| UV-Visible | π→π* | 250 - 350 nm | Intraligand transitions |

| LMCT / d-d | 350 - 700 nm | Coordination geometry, electronic structure | |

| NMR (¹H, ¹³C) | Chemical Shift (δ) | 0 - 10 ppm (¹H) | Ligand structure in diamagnetic complexes |

X-ray Crystallography of Metal-Carbamodithioate Complexes

While extensive crystallographic data exists for a wide range of dithiocarbamate complexes, specific single-crystal X-ray diffraction data for a metal complex of (2-methylphenyl)carbamodithioic acid was not found in a survey of recent literature. However, the structures of closely related diaryl-dithiocarbamate complexes have been determined, offering valuable insights. For instance, the crystal structure of the copper(II) complex with the para-methyl isomer, bis(di-p-tolyldithiocarbamato)copper(II), has been elucidated. rsc.org This complex serves as a pertinent example for understanding the likely structural features of the ortho-methyl analogue.

In many bis(dithiocarbamato)nickel(II) and copper(II) complexes, the metal center is coordinated by four sulfur atoms from two bidentate dithiocarbamate ligands, resulting in a square planar geometry. researchgate.netnih.govmdpi.com The Ni(II) atom in such structures often lies on a crystallographic center of inversion. nih.govnih.gov

Below is a representative table of crystallographic data for a closely related diaryl-dithiocarbamate copper(II) complex.

| Parameter | Value for bis(di-p-tolyldithiocarbamato)copper(II) |

|---|---|

| Chemical Formula | C₃₀H₂₈CuN₂S₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3201(3) |

| b (Å) | 11.0507(3) |

| c (Å) | 13.1119(4) |

| β (°) | 106.311(1) |

| Volume (ų) | 1435.50(7) |

| Z | 2 |

Data sourced from a study on copper diaryl-dithiocarbamate complexes and presented as a representative example. rsc.org

Coordination Geometries and Stereochemistry

The dithiocarbamate ligand is highly versatile in its coordination behavior, most commonly acting as a symmetric, bidentate chelating ligand through its two sulfur atoms. bohrium.com This chelation forms a stable four-membered ring with the metal center. The resulting coordination geometry around the metal ion is influenced by several factors, including the identity of the metal, its oxidation state, and the steric bulk of the substituents on the dithiocarbamate nitrogen.

Common coordination geometries observed for metal-dithiocarbamate complexes include:

Square Planar: This geometry is frequently observed for d⁹ metal ions like Copper(II) and d⁸ ions such as Nickel(II), Palladium(II), and Platinum(II) in four-coordinate complexes. researchgate.netmdpi.commdpi.com The electronic configuration of these metal ions often favors a square planar arrangement. For example, bis(dithiocarbamato)nickel(II) complexes are typically square planar and diamagnetic. nih.govresearchgate.net

Tetrahedral: Four-coordinate complexes, particularly of Zinc(II) and Cadmium(II), often adopt a tetrahedral geometry. This arrangement is also seen in some Copper(I) complexes.

Octahedral: Six-coordinate complexes, such as tris(dithiocarbamato) complexes of Iron(III), Cobalt(III), and Ruthenium(III), typically exhibit an octahedral geometry. nih.gov This geometry can also be achieved in bis(dithiocarbamato) complexes through the coordination of additional ligands, such as water or pyridine (B92270) molecules, in the axial positions. derpharmachemica.com

In the case of bis[carbamodithioato, (2-methylphenyl)-] metal complexes, M[S₂CNH(C₆H₄CH₃)]₂, one would predict that Ni(II) and Cu(II) complexes would likely adopt a square planar geometry, consistent with observations for many other diaryl- and dialkyl-dithiocarbamate analogues. researchgate.netrsc.orgmdpi.com

Electronic Properties and Redox Chemistry of Metal Complexes

The electronic properties of metal dithiocarbamate complexes are notable for the ligand's ability to stabilize a wide range of metal oxidation states. bohrium.comwikipedia.org This stabilizing effect is attributed to the delocalization of electron density within the NCS₂⁻ fragment, which can be described by resonance between a dithiocarbamate form and a thioureide form. The latter involves a C=N double bond and places more negative charge on the sulfur atoms, making them effective soft donors for stabilizing higher oxidation states. bohrium.comwikipedia.org This electronic flexibility results in complexes that often exhibit rich and complex redox chemistry. bohrium.comresearchgate.net

The electrochemical behavior of these complexes is frequently studied using techniques like cyclic voltammetry (CV). For many dithiocarbamate complexes, the redox processes are metal-centered, but the ligand can also be redox-active. The substituents on the nitrogen atom can tune the redox potentials; electron-donating groups generally make the complex easier to oxidize, while electron-withdrawing groups make oxidation more difficult. bohrium.com

Studies on copper diaryl-dithiocarbamate complexes, such as those with di(p-tolyl)dithiocarbamate, have shown that they can be both oxidized and reduced. rsc.org The oxidation, corresponding to the Cu(II)/Cu(III) couple, is typically a reversible one-electron process. In contrast, the reduction of the Cu(II) center to Cu(I) is often irreversible, as it is commonly followed by the loss of a dithiocarbamate ligand. rsc.org The unique redox cycle of nickel dithiocarbamates can display 2e⁻ chemistry upon oxidation from Ni(II) to Ni(IV) and 1e⁻ chemistry upon reduction. auburn.edu

| Complex Type | Redox Process | General Observation |

|---|---|---|

| Copper(II) diaryl-dithiocarbamates | Oxidation (Cuᴵᴵ → Cuᴵᴵᴵ) | Reversible, one-electron process |

| Copper(II) diaryl-dithiocarbamates | Reduction (Cuᴵᴵ → Cuᴵ) | Irreversible, often followed by ligand loss |

| Nickel(II) dithiocarbamates | Oxidation (Niᴵᴵ → Niᴵⱽ) | Can exhibit 2e⁻ chemistry |

| Nickel(IV/III) dithiocarbamates | Reduction (Niᴵⱽ → Niᴵᴵᴵ → Niᴵᴵ) | Can proceed via two 1e⁻ steps |

Electrochemical behavior for representative dithiocarbamate complexes. rsc.orgauburn.edu

Biological Interactions and Mechanistic Insights of Carbamodithioic Acid, 2 Methylphenyl in Vitro Studies

Enzyme Inhibition Mechanisms

There is no available scientific literature detailing the specific inhibitory mechanisms of Carbamodithioic acid, (2-methylphenyl)- on the following enzymes in in vitro settings.

Superoxide Dismutase (SOD) Inhibition

No specific data from in vitro studies on the inhibition of Superoxide Dismutase (SOD) by Carbamodithioic acid, (2-methylphenyl)- were found. While general SOD inhibitors like diethyldithiocarbamate (B1195824) are known, their mechanisms cannot be specifically attributed to Carbamodithioic acid, (2-methylphenyl)- without direct experimental evidence. nih.govnih.gov

Thioredoxin Reductase (TrxR) Inhibition

There are no available research findings from in vitro assays that describe the inhibitory effects of Carbamodithioic acid, (2-methylphenyl)- on Thioredoxin Reductase (TrxR). The scientific literature discusses various other compounds as TrxR inhibitors, but specific data for the compound of interest is absent. nih.govmdpi.comnih.gov

Alpha-Glucosidase Inhibition (Allosteric and Competitive)

No in vitro studies documenting the allosteric or competitive inhibition of alpha-glucosidase by Carbamodithioic acid, (2-methylphenyl)- could be located. While the inhibition of alpha-glucosidase is a known therapeutic strategy, research has focused on other chemical entities. nih.govnih.govmdpi.com

Inhibition of Penicillin-Binding Proteins

There is a lack of specific in vitro data on the inhibition of penicillin-binding proteins by Carbamodithioic acid, (2-methylphenyl)-. The existing literature on penicillin-binding protein inhibitors does not mention this particular compound. nih.govnih.govmdpi.com

Molecular Targeting and Ligand-Protein Interactions

No specific research was found that details the molecular targets or describes the ligand-protein interactions of Carbamodithioic acid, (2-methylphenyl)- through in vitro studies. Computational or experimental data elucidating its binding modes, affinity, or interaction with specific protein residues is not present in the available literature.

Molecular Docking Studies with Target Enzymes and Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as Carbamodithioic acid, (2-methylphenyl)-, might interact with a protein target at the atomic level.

Despite the utility of this method, a thorough search of scientific databases did not yield any specific molecular docking studies conducted on Carbamodithioic acid, (2-methylphenyl)- with any target enzymes or proteins. While research exists on other dithiocarbamate (B8719985) derivatives and their interactions with various biological targets, this specific compound has not been the subject of such published computational analyses. Therefore, there is no available data to present regarding its predicted binding modes or target preferences.

Understanding Binding Sites and Affinities

The binding affinity of a ligand to its target protein is a measure of the strength of their interaction and is a critical parameter in assessing its potential biological activity. This is often quantified by values such as the binding energy (e.g., in kcal/mol) or the inhibition constant (Ki).

Consistent with the lack of molecular docking studies, there is no published research detailing the specific binding sites or experimentally determined binding affinities for Carbamodithioic acid, (2-methylphenyl)- with any biological macromolecules. Consequently, information regarding the key amino acid residues involved in potential interactions and the quantitative strength of these interactions is not available.

Interactions with Intracellular Metal Homeostasis

Dithiocarbamates are well-known for their ability to act as chelating agents, forming stable complexes with various metal ions. a2zjournals.comnih.gov This property allows them to interfere with intracellular metal homeostasis, which can have significant biological consequences.

Metal Chelation and Cellular Uptake Mechanisms

The dithiocarbamate moiety is a powerful bidentate ligand that readily complexes with transition metal ions. a2zjournals.com This chelation can alter the metal's solubility and bioavailability. The resulting metal-dithiocarbamate complexes can have different cellular uptake properties compared to the free ligand or the metal ion alone. The lipophilicity of the complex often plays a crucial role in its ability to cross cell membranes. scispace.com

However, specific studies detailing the metal chelation properties of Carbamodithioic acid, (2-methylphenyl)- are not found in the literature. There is no available data on its selectivity for different metal ions, the stability of the resulting complexes, or the specific mechanisms by which these potential complexes are taken up by cells. While general principles of dithiocarbamate-metal interactions are established, their direct application to this specific compound requires dedicated experimental validation, which is currently lacking.

Influence on Oxidative Processes in Biological Systems (Prooxidant/Antioxidant Context)

The interaction of dithiocarbamates with metals and biological thiols can influence cellular redox balance, leading to either prooxidant or antioxidant effects. By chelating redox-active metals like copper and iron, they can prevent the generation of reactive oxygen species (ROS) in Fenton-like reactions, thus acting as antioxidants. Conversely, some dithiocarbamate-metal complexes can themselves be redox-active, promoting the generation of ROS and leading to oxidative stress, a prooxidant effect. scispace.com

An extensive literature search found no specific studies investigating the influence of Carbamodithioic acid, (2-methylphenyl)- on oxidative processes in biological systems. It is therefore unknown whether this compound behaves as a prooxidant or an antioxidant in an in vitro setting. Data on its effects on cellular ROS levels, antioxidant enzyme activity, or markers of oxidative damage are not available.

Investigation of Structure-Activity Relationships (SAR) in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule, researchers can identify key functional groups and structural features responsible for its effects.

For the class of aryl dithiocarbamates, SAR studies could involve modifying the substituents on the phenyl ring or altering the dithiocarbamate moiety itself. urfu.ru However, no specific SAR studies centered on Carbamodithioic acid, (2-methylphenyl)- or its derivatives were identified in the scientific literature. The impact of the 2-methylphenyl group on the biological activity profile of the dithiocarbamate scaffold has not been systematically explored or reported.

Applications of Carbamodithioic Acid, 2 Methylphenyl in Advanced Research and Materials Science

Precursors for Nanomaterial Synthesis (e.g., Metal Sulfides, Metal Oxides)

Dithiocarbamates are well-established single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. The general principle involves the thermal decomposition of a metal-dithiocarbamate complex, where the dithiocarbamate (B8719985) ligand provides both the sulfur source and the organic capping agent that controls the size and morphology of the resulting nanoparticles.

For “Carbamodithioic acid, (2-methylphenyl)-”, its metal complexes would be expected to serve as precursors for various metal sulfides. The presence of the 2-methylphenyl (o-tolyl) group could influence the decomposition temperature and the nature of the organic capping layer, potentially offering a degree of control over the nanoparticle's surface properties.

Table 1: Hypothetical Metal Sulfide Nanoparticles from (2-methylphenyl)-Carbamodithioic Acid Precursors

| Metal Ion | Potential Precursor Complex | Expected Nanoparticle | Potential Advantages of the (2-methylphenyl)- group |

| Cadmium (Cd²⁺) | Bis[(2-methylphenyl)carbamodithioato]cadmium(II) | Cadmium Sulfide (CdS) | Steric hindrance may influence particle size and prevent agglomeration. |

| Zinc (Zn²⁺) | Bis[(2-methylphenyl)carbamodithioato]zinc(II) | Zinc Sulfide (ZnS) | The aromatic group could enhance dispersibility in organic solvents. |

| Lead (Pb²⁺) | Bis[(2-methylphenyl)carbamodithioato]lead(II) | Lead Sulfide (PbS) | Decomposition kinetics might be altered, affecting crystal growth. |

While the synthesis of metal oxide nanoparticles from dithiocarbamate precursors is less common than for metal sulfides, it is theoretically possible through controlled oxidation or hydrolysis of the precursor complexes. The carbamodithioate ligand would decompose, leaving behind the metal oxide.

Catalytic Applications in Organic Transformations

Metal complexes of dithiocarbamates have been explored as catalysts in various organic reactions, including oxidation, reduction, and cross-coupling reactions. The electronic and steric properties of the dithiocarbamate ligand can significantly influence the catalytic activity and selectivity of the metal center.

Complexes of “Carbamodithioic acid, (2-methylphenyl)-” with transition metals such as copper, nickel, or palladium could potentially exhibit catalytic activity. The o-tolyl group, being an electron-donating group, might modulate the electron density at the metal center, thereby affecting its catalytic performance.

Table 2: Potential Catalytic Applications of Metal Complexes of (2-methylphenyl)-Carbamodithioic Acid

| Metal Complex | Potential Catalytic Reaction | Role of the (2-methylphenyl)-Carbamodithioate Ligand |

| Copper(II) (2-methylphenyl)carbamodithioate | Oxidation of alcohols | Stabilizes the copper center and influences substrate accessibility. |

| Nickel(II) (2-methylphenyl)carbamodithioate | C-C cross-coupling reactions | Modulates the redox properties of the nickel catalyst. |

| Palladium(II) (2-methylphenyl)carbamodithioate | Suzuki or Heck coupling reactions | The steric bulk of the o-tolyl group could affect the regioselectivity. |

Supramolecular Assemblies and Host-Guest Chemistry

Dithiocarbamate ligands can participate in the formation of supramolecular structures through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The (2-methylphenyl) group in “Carbamodithioic acid, (2-methylphenyl)-” could play a significant role in directing the self-assembly of its metal complexes into well-defined supramolecular architectures.

In the context of host-guest chemistry, macrocyclic structures or molecular clefts formed from these supramolecular assemblies could potentially encapsulate small guest molecules. The aromatic pocket provided by the o-tolyl groups might offer a suitable environment for binding specific guests.

Sensing Applications in Coordination Chemistry

Coordination compounds exhibiting changes in their optical or electrochemical properties upon binding to specific analytes are the basis for chemical sensors. Dithiocarbamate complexes are known to form colored solutions and can undergo redox processes, making them potential candidates for colorimetric or electrochemical sensors.

A sensor based on a metal complex of “Carbamodithioic acid, (2-methylphenyl)-” could be designed to detect metal ions or small organic molecules. The interaction of the analyte with the metal center or the dithiocarbamate ligand could lead to a measurable change in the absorption spectrum (color change) or the redox potential of the complex.

Role in Advanced Materials Development (e.g., Metal-Organic Frameworks)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. While carboxylates and azolates are the most common linkers in MOF chemistry, dithiocarbamates can also be employed to construct novel frameworks.

“Carbamodithioic acid, (2-methylphenyl)-” could potentially be used as a linker to build MOFs with unique topologies and properties. The sulfur atoms of the dithiocarbamate group would coordinate to the metal centers, while the o-tolyl group would be oriented into the pores of the framework, influencing the pore size, shape, and surface chemistry. Such MOFs could find applications in gas storage, separation, and catalysis.

Future Perspectives and Emerging Research Directions

Addressing Scalability and Sustainability in Synthetic MethodologiesWhile general principles of green chemistry and scalable synthesis for dithiocarbamates exist, specific methodologies and data for "Carbamodithioic acid, (2-methylphenyl)-" are not available.

Without dedicated research on this specific compound, any attempt to create the requested article would be based on speculation and generalization, which would not meet the required standards of scientific accuracy and specificity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2-methylphenyl)carbamodithioic acid derivatives?

- Methodological Answer : Synthesis typically involves condensation reactions between 2-methylphenylamine and carbon disulfide under controlled pH and temperature. For example, derivatives like N-ethyl-N-(4-pyridinylmethyl)carbamodithioic acid can be synthesized via stepwise alkylation and carbamodithioate esterification . Key steps include purification via column chromatography and characterization using NMR and mass spectrometry. Optimizing solvent polarity (e.g., ethanol/water mixtures) improves yield .

Q. How can researchers characterize the structural stability of (2-methylphenyl)carbamodithioic acid derivatives?

- Methodological Answer : Stability is assessed through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. For example, analogs with fluorinated side chains (e.g., perfluorooctyl derivatives) exhibit higher thermal stability due to strong C–F bonds . Structural integrity under varying pH can be monitored via UV-Vis spectroscopy and HPLC retention times .

Q. What are the primary biological activities reported for (2-methylphenyl)carbamodithioic acid derivatives?

- Methodological Answer : Derivatives demonstrate antimicrobial activity, particularly against Gram-positive bacteria, via thiol group-mediated disruption of microbial membranes. For instance, Carbamodithioic acid, N-ethyl-N-(4-pyridinylmethyl)- showed inhibitory effects in Staphylococcus aureus models . Activity is quantified using MIC (Minimum Inhibitory Concentration) assays in nutrient broth cultures .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity versus antimicrobial efficacy data for carbamodithioic acid derivatives?

- Methodological Answer : Discrepancies arise from dose-dependent effects and model systems. For example, Sulfallate (a carbamodithioate) is carcinogenic in rodent models at high doses (≥500 ppm) but antimicrobial at lower concentrations (<50 ppm) . Researchers should conduct parallel in vitro (e.g., Ames test) and in vivo (e.g., rodent tumorigenicity assays) studies to establish safety thresholds .

Q. What advanced computational methods are suitable for predicting the lipophilicity and bioavailability of (2-methylphenyl)carbamodithioic acid analogs?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models with descriptors like logP and polar surface area (PSA). For example, HPLC-derived capacity factors (k) correlate with calculated logP values for carbamate derivatives . Molecular dynamics simulations can further predict membrane permeability .

Q. How can researchers optimize the reaction conditions for synthesizing fluorinated carbamodithioic acid derivatives?

- Methodological Answer : Fluorinated analogs (e.g., perfluoroisooctyl esters) require anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity of perfluoroalkyl groups. Monitor reaction progress via FT-IR for S–H bond disappearance (~2550 cm⁻¹) .

Q. What experimental designs are recommended for studying the environmental persistence of carbamodithioic acid derivatives?

- Methodological Answer : Conduct OECD 301B biodegradation tests in activated sludge to measure half-life. For example, zineb (a carbamodithioate fungicide) shows moderate persistence (t₁/₂ = 30–60 days) under aerobic conditions . Use LC-MS/MS to track degradation metabolites like ethylenethiourea .

Data Analysis and Compliance

Q. How should researchers address discrepancies in reported toxicity data across studies?

- Methodological Answer : Perform meta-analysis using databases like NIST Chemistry WebBook to validate physical properties (e.g., melting points, solubility). For conflicting carcinogenicity data, compare study parameters (e.g., species, exposure duration) and apply Hill’s criteria for causality assessment .

Q. What regulatory frameworks apply to laboratory-scale synthesis of (2-methylphenyl)carbamodithioic acid derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.